molecular formula C12H15NO2 B14903090 Isobellendine

Isobellendine

Cat. No.: B14903090
M. Wt: 205.25 g/mol
InChI Key: OYJUJMOLCYMHNE-BDAKNGLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobellendine involves several steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the desired alkaloid structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Bellendena montana, followed by purification using chromatographic techniques . The process ensures that the compound is obtained in high purity, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Isobellendine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Isobellendine has been studied for its various scientific research applications, including:

Mechanism of Action

The mechanism of action of Isobellendine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Isobellendine is structurally similar to other alkaloids isolated from Bellendena montana, such as bellendine and darlingine . it is unique in its specific chemical structure and biological activities. Compared to these similar compounds, this compound may exhibit distinct pharmacological properties, making it a valuable compound for further research and development.

List of Similar Compounds

  • Bellendine
  • Darlingine
  • 5,11-Dihydrothis compound
  • 2,3-Dihydrobellendine
  • 2,3-Epidihydrobellendine
  • 2,3-Dihydrodarlingine
  • 3α-Acetoxy-6β-Isobutoxytropane
  • 6β-Acetoxy-3α-Isobutoxytropane
  • 3α-Acetoxy-6β-Hydroxytropane

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1S,9R)-5,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one

InChI

InChI=1S/C12H15NO2/c1-7-5-10(14)12-9-4-3-8(13(9)2)6-11(12)15-7/h5,8-9H,3-4,6H2,1-2H3/t8-,9+/m1/s1

InChI Key

OYJUJMOLCYMHNE-BDAKNGLRSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C[C@H]3CC[C@@H]2N3C

Canonical SMILES

CC1=CC(=O)C2=C(O1)CC3CCC2N3C

Origin of Product

United States

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